3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine
Description
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrazolo[3,4-b]pyridine core substituted with a cyclopropyl group at position 3 and a nitro group at position 3. This scaffold is notable for its applications in pharmaceuticals and materials science. The pyrazolo[3,4-b]pyridine framework is a privileged structure in drug discovery, serving as a kinase inhibitor and exhibiting antimicrobial, antiviral, and anticancer activities .
Structure
3D Structure
Properties
CAS No. |
1186608-74-1 |
|---|---|
Molecular Formula |
C9H8N4O2 |
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-cyclopropyl-5-nitro-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)6-3-7-8(5-1-2-5)11-12-9(7)10-4-6/h3-5H,1-2H2,(H,10,11,12) |
InChI Key |
MPPCYRLHEBJLSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Chloro-3-Pyridinecarboxaldehyde
The most direct route involves a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde. In this method, dimethylformamide (DMF) serves as both solvent and catalyst, with oxammonium hydrochloride facilitating cyclization. Triethylamine is added to neutralize hydrochloric acid generated during the reaction .
Procedure :
-
Reaction Setup : 2-Chloro-3-pyridinecarboxaldehyde (141.3 mmol) is combined with DMF (200 mL), oxammonium hydrochloride (2.5 equiv), and triethylamine (100 mL).
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Cyclization : The mixture is heated to 60°C for 8 hours, monitored by TLC.
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Workup : Post-reaction, the product is isolated via aqueous extraction and purified by column chromatography.
Key Findings :
-
Yield Optimization : Increasing oxammonium hydrochloride to 2.5 equivalents boosts yield to 85% .
-
Byproducts : Lower equivalents (1:1) result in incomplete cyclization, yielding 43% .
Multi-Component Bicyclization Strategies
Four-component reactions enable rapid assembly of the pyrazolo[3,4-b]pyridine skeleton. This method employs arylglyoxals, pyrazol-5-amine, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one under microwave irradiation .
Procedure :
-
Component Mixing : Equimolar amounts of arylglyoxal (e.g., 2,2-dihydroxy-1-phenylethanone), pyrazol-5-amine, aniline, and 4-hydroxy-6-methyl-2H-pyran-2-one are combined in acetic acid.
-
Microwave Activation : Irradiation at 110°C for 25–28 minutes promotes Knoevenagel condensation, Michael addition, and cyclization .
-
Cyclopropyl Introduction : Cyclopropane-containing arylglyoxals (e.g., 2,2-dihydroxy-1-cyclopropylethanone) yield the desired cyclopropyl-substituted product.
Key Findings :
Nitro Group Introduction via Nitromalonaldehyde
The nitro group is introduced early in the synthesis using sodium nitromalonaldehyde monohydrate. This method avoids late-stage nitration, which can degrade the cyclopropyl group .
Procedure :
-
Condensation : Sodium nitromalonaldehyde (7.81 mmol) reacts with 1H-pyrazol-3-amine (7.43 mmol) in water at 90°C for 16 hours.
-
Cyclization : Acidic workup (pH 5) induces cyclization to form 5-nitro-1H-pyrazolo[3,4-b]pyridine.
-
Cyclopropanation : A Suzuki-Miyaura coupling with cyclopropylboronic acid installs the cyclopropyl group at the 3-position .
Key Findings :
-
Coupling Efficiency : Palladium catalysts (e.g., Pd(PPh₃)₄) achieve >80% coupling yields for cyclopropanation .
Halogenation Followed by Cross-Coupling
Brominated intermediates enable flexible functionalization. For example, 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine undergoes cyclopropanation via Suzuki coupling .
Procedure :
-
Bromination : 5-Nitro-1H-pyrazolo[3,4-b]pyridine is brominated using N-bromosuccinimide (NBS) in DMF.
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Coupling : The brominated intermediate reacts with cyclopropylboronic acid under Pd(OAc)₂ catalysis .
Key Findings :
Microwave-Assisted Tandem Cyclization
A hybrid approach combines cyclocondensation and nitration in a single microwave-assisted step, reducing reaction time .
Procedure :
-
One-Pot Synthesis : 2-Chloro-3-pyridinecarboxaldehyde, oxammonium hydrochloride, and sodium nitrite are irradiated at 120°C for 15 minutes.
-
In Situ Nitration : Nitric acid introduces the nitro group during cyclization.
Key Findings :
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-cyclopropyl-5-amino-1H-pyrazolo[3,4-b]pyridine, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group and the fused ring system play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Table 2: Catalytic Performance Comparison
| Compound | Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| This compound | Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | 85–92 | 2–3 |
| Pyrido[2,3-d]pyrimidines | HCl | 60–75 | 6–8 |
| Arylazopyrazolo[3,4-b]pyridines | NaNO₂/HCl | 70–80 | 4–5 |
Biological Activity
3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine (CAS No. 1186608-74-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesizing findings from various studies, and presents data in structured formats for clarity.
- Molecular Formula : C₉H₈N₄O₂
- Molecular Weight : 204.19 g/mol
- IUPAC Name : this compound
- CAS Number : 1186608-74-1
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its effects on cancer and neurological disorders. The compound's structure suggests potential interactions with multiple biological targets, which may lead to diverse pharmacological effects.
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class can exhibit various mechanisms of action, including:
- Kinase Inhibition : Similar compounds have shown promise as inhibitors of specific kinases implicated in cancer progression.
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against bacterial strains and may be investigated for their potential as antimicrobial agents.
- CNS Activity : The ability to cross the blood-brain barrier positions these compounds as candidates for treating neurological disorders.
Antitumor Activity
A study evaluating the antitumor properties of pyrazolo[3,4-b]pyridines found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. Specifically, this compound was tested against:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest |
These results suggest that the compound may induce apoptosis and inhibit cell proliferation through specific signaling pathways.
Neuroprotective Effects
In another study focused on neuroprotection, derivatives of pyrazolo[3,4-b]pyridine were assessed for their ability to protect neuronal cells from oxidative stress. The findings indicated that:
- Cell Viability : Enhanced viability was observed in treated neuronal cells exposed to oxidative agents.
- Mechanism : The neuroprotective effects were attributed to the modulation of oxidative stress markers and inflammatory cytokines.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Key observations include:
- Nitro Group Positioning : The presence of the nitro group at position 5 is critical for enhancing biological activity.
- Cyclopropyl Substitution : The cyclopropyl group at position 3 contributes to improved binding affinity to target proteins.
Q & A
Q. What are common synthetic routes for 3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine?
A widely used method involves one-pot reactions starting with pyrazole-4-carbaldehydes. For example, condensation of 5-azido-pyrazole-4-carbaldehydes with cyclopropane-containing ketones in ethanolic KOH can yield the fused pyrazolo[3,4-b]pyridine core. Subsequent nitration at the 5-position is achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the nitro-substituted product .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
Combined spectral techniques are essential:
- 1H/13C NMR : Assign signals based on substituent-induced chemical shifts (e.g., cyclopropyl protons at δ 1.2–1.5 ppm; nitro group deshields adjacent pyridine protons) .
- X-ray crystallography : Resolve crystal packing and verify cyclopropyl geometry (e.g., bond angles ~60° for the cyclopropane ring) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 259.0825 for C₉H₈N₄O₂) .
Q. What strategies are effective for introducing substituents like cyclopropyl or nitro groups?
- Cyclopropyl introduction : Use cyclopropane-containing ketones (e.g., cyclopropyl methyl ketone) in condensation reactions. Steric effects may require elevated temperatures (80–100°C) .
- Nitro group placement : Electrophilic nitration at the pyridine ring’s 5-position is favored due to electron-deficient aromatic systems. Monitor reaction progress via TLC to avoid over-nitration .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in multi-step syntheses. For example, Suzuki-Miyaura cross-coupling introduces aryl groups at specific positions .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanolic KOH facilitates cyclization .
- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during nitration .
Q. What methodologies are recommended for analyzing biological activity (e.g., kinase inhibition)?
- Kinase inhibition assays : Use ADP-Glo™ assays to measure inhibition of protein kinases (e.g., EGFR, VEGFR) at varying concentrations (IC₅₀ determination) .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) .
- Molecular docking : Simulate binding interactions with kinase active sites (PDB IDs: 1M17, 2ITZ) using AutoDock Vina to rationalize activity trends .
Q. How should researchers resolve contradictions in reactivity data caused by isomeric byproducts?
- Chromatographic separation : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate isomers. Confirm purity via 1H NMR (integration of diagnostic peaks) .
- Computational analysis : Compare DFT-calculated stability of isomers (e.g., Gibbs free energy differences) to identify the thermodynamically favored product .
Q. What computational approaches are suitable for modeling electronic properties?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nonlinear optical (NLO) properties .
- Molecular dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (GROMACS) to assess stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
